molecular formula C5H13N3O2S B1611409 4-Methylpiperazine-1-sulfonamide CAS No. 29604-19-1

4-Methylpiperazine-1-sulfonamide

Cat. No. B1611409
CAS RN: 29604-19-1
M. Wt: 179.24 g/mol
InChI Key: NMAOAFBQWWLHQG-UHFFFAOYSA-N
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Description

Scientific Research Applications

  • Synthetic approaches and applications of sulfonimidates

    • Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • Method : The synthesis of these compounds focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
    • Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Synthesis of new pyridines with sulfonamide moiety

    • Application : The study reported the synthesis of a novel quinoline-based dendrimer-like ionic liquid and its catalytic performance was investigated in the synthesis of new pyridines with sulfonamide moiety .
    • Method : The synthesis of these new pyridines was achieved via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .
    • Results : All target molecules were achieved in short reaction times and high yields .
  • Detection of sulfonamide residues in food and environmental water

    • Application : The study reported the potential of a prepared UCNP@MIFP to detect four sulfonamide residues in food and environmental water .
    • Method : The detection was based on the concentration range of 1–10 ng/mL for sulfamerazine, sulfamethazine, sulfathiazole, and sulfafurazole .
    • Results : Good linear relationships were obtained over the concentration range, with low limits of detection in the range of 1.37–2.35 ng/mL .
  • Sulfonamide Drugs: Structure, Antibacterial Property, Toxicity, and Biophysical Interactions

    • Application : Sulfonamides form the basis of several groups of drugs. They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
    • Method : The structure of sulfonamides is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .
    • Results : Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .
  • Synthesis of New Pyridines with Sulfonamide Moiety

    • Application : The study reported the synthesis of a novel quinoline-based dendrimer-like ionic liquid and its catalytic performance was investigated in the synthesis of new pyridines with sulfonamide moiety .
    • Method : The synthesis of these new pyridines was achieved via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .
    • Results : All target molecules were achieved in short reaction times and high yields .
  • Sulfonamide Functional Group Chemistry
    • Application : Sulfonamide functional group chemistry forms the basis of several groups of drugs. In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
    • Method : Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
    • Results : Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .

Safety And Hazards

properties

IUPAC Name

4-methylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c1-7-2-4-8(5-3-7)11(6,9)10/h2-5H2,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOAFBQWWLHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558987
Record name 4-Methylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperazine-1-sulfonamide

CAS RN

29604-19-1
Record name 4-Methylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpiperazine-1-sulfonamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Methyl piperazine (5 ml) and sulfamide (11.26 g) in 1,4-dioxane (100 ml) were heated at reflux for 48 h. The solvent was evaporated under reduced pressure and the resulting solid dissolved in a mixture of methanol and water and applied to a plug of SCX-silica followed by further elution with aqueous methanol. This was then followed by elution with 1M ammonia in methanol (×4) and these fractions collected and solvent evaporated to dryness leaving a white solid. This was triturated with Et2O and filtered leaving the subtitle compound as a white solid. Yield: 5.0 g.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, Q Shi, H Yang, J Li, K Zhou, J Zhang… - Bioorganic …, 2023 - Elsevier
Protein arginine methyltransferase 5 (PRMT5) is a promising target for the treatment of malignant tumors. The discovery of nucleoside-derived inhibitors against PRMT5 with novel …
Number of citations: 1 www.sciencedirect.com
KF Suzdalev, SV Den'kina, GS Borodkin, VV Tkachev… - Tetrahedron, 2011 - Elsevier
Reaction of 2-chloroindole-3-carbaldehyde with epibromohydrin gives the expected 1-(oxiran-2-ylmethyl) derivative. However the analogous reaction with epichlorohydrin leads to the …
Number of citations: 10 www.sciencedirect.com

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